molecular formula C18H16N2O2S B2723813 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline CAS No. 306279-40-3

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline

Cat. No.: B2723813
CAS No.: 306279-40-3
M. Wt: 324.4
InChI Key: FLQWYEHVGHRYFY-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxolobenzothiazole moiety linked to a dimethylaniline group through an ethenyl bridge. The compound’s structure suggests it may have interesting electronic and photophysical properties, making it a subject of interest in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxolobenzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethenyl bridge: This step often involves a Wittig reaction or a Heck coupling reaction to form the ethenyl linkage.

    Attachment of the dimethylaniline group: This can be done via nucleophilic substitution or through a coupling reaction using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Use of high-purity reagents: to minimize side reactions.

    Optimization of reaction temperature and time: to ensure complete conversion of intermediates.

    Implementation of continuous flow reactors: to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone-like structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its photophysical properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s electronic properties could influence its interaction with biological molecules, potentially leading to the inhibition of specific pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(2,3-dihydro-1,3-benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline
  • 4-[(E)-2-(1,3-benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline

Uniqueness

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline is unique due to the presence of the dioxolobenzothiazole moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical characteristics, such as in the development of advanced materials for electronic and photonic devices.

Properties

IUPAC Name

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-20(2)13-6-3-12(4-7-13)5-8-18-19-14-9-15-16(22-11-21-15)10-17(14)23-18/h3-10H,11H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQWYEHVGHRYFY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.